3-Benzylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-benzylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
InChI Key |
PFVDCMJRDDWKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylpyridin 4 Amine and Its Derivatives
Foundational Pyridine (B92270) Synthesis Strategies Relevant to 3-Benzylpyridin-4-amine Precursors
The construction of the pyridine ring can be approached through numerous classical and modern synthetic reactions. These methods often involve the condensation of carbonyl compounds, cycloadditions, or cyclization of multifunctional acyclic precursors. The following sections detail established strategies that are pertinent to the synthesis of precursors for 3-benzyl-4-substituted pyridines.
Hantzsch Dihydropyridine (B1217469) Synthesis and Modifications
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a robust method for synthesizing 1,4-dihydropyridines (1,4-DHPs), which are immediate precursors to pyridines. nih.govresearchgate.net The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov The resulting 1,4-DHP can then be aromatized to the corresponding pyridine.
To achieve the 3-benzyl substitution pattern relevant to this compound, a key modification involves the use of a β-ketoester that incorporates the benzyl (B1604629) group at the α-position. The general reaction scheme is as follows:
Scheme 1: General Hantzsch Dihydropyridine Synthesis
The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to yield the aromatic pyridine ring. nih.gov Common oxidizing agents include nitric acid, manganese dioxide, or free radical reagents like diphenylpicrylhydrazyl (DPPH) and benzoyl peroxide. thermofisher.comut.ac.ir
Modifications to the classical Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. thermofisher.com For instance, by using two different β-dicarbonyl compounds, one of which can be an aminoenone, unsymmetrically substituted pyridines can be accessed. This flexibility is crucial for introducing different substituents at various positions of the pyridine ring. The reaction can be performed in a one-pot fashion, and recent advancements have focused on greener reaction conditions, such as using water as a solvent, which can offer high yields and simple work-up procedures. tandfonline.com
| Reactant 1 | Reactant 2 | Nitrogen Source | Key Intermediate | Product | Ref |
| Phenylacetaldehyde | Ethyl acetoacetate (B1235776) (2 eq.) | Ammonium acetate | Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 4-benzyl-2,6-dimethylpyridine-3,5-dicarboxylate | tandfonline.com |
| Benzaldehyde | Ethyl 2-benzylacetoacetate & Ethyl acetoacetate | Ammonia | Unsymmetrical 1,4-Dihydropyridine | Unsymmetrical 3-benzylpyridine (B1203931) derivative | thermofisher.com |
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction involving aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia. wikipedia.org This method is particularly useful for the industrial production of simple, alkyl-substituted pyridines. wikipedia.org The reaction typically requires high temperatures and is often catalyzed by metal oxides such as alumina (B75360) or silica. wikipedia.org
The mechanism of the Chichibabin synthesis is complex and involves a series of reactions including imine formation, aldol (B89426) condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring. wikipedia.org While traditionally used for simpler pyridines, this method can be adapted for the synthesis of more complex structures. For the preparation of a 3-benzylpyridine precursor, a strategic selection of carbonyl starting materials is necessary. For instance, the condensation of phenylacetaldehyde, acetaldehyde, and ammonia could theoretically yield 3-benzylpyridine, although controlling the regioselectivity of the multiple condensation steps can be challenging.
| Carbonyl 1 | Carbonyl 2 | Carbonyl 3 | Nitrogen Source | Catalyst | Product | Ref |
| Acetaldehyde | Acetaldehyde | Formaldehyde | Ammonia | Alumina/Silica | Pyridine and Picolines | wikipedia.org |
| Acrolein | Propionaldehyde | - | Ammonia | Oxide catalyst | 3-Methylpyridine | wikipedia.org |
While direct synthesis of 3-benzyl-4-aminopyridine via the Chichibabin ring synthesis is not straightforward, the related Chichibabin amination reaction provides a route to introduce an amino group onto a pre-formed pyridine ring. This reaction involves the direct amination of a pyridine with sodium amide, typically at the 2-position. wikipedia.orgscientificupdate.com
Bönnemann Reaction for Pyridine Core Construction
The Bönnemann reaction is a cobalt-catalyzed [2+2+2] cycloaddition of two molecules of an alkyne with one molecule of a nitrile to form a substituted pyridine. scirp.org This method offers a powerful and convergent approach to constructing the pyridine ring with a high degree of control over the substitution pattern.
To synthesize a precursor for this compound, one could envision a strategy where one of the alkyne components carries the benzyl group. For example, the reaction of 3-phenyl-1-propyne (B125596) with acetylene (B1199291) and a nitrile containing a masked amino group (or a group that can be converted to an amine) in the presence of a cobalt catalyst could potentially yield the desired 3-benzyl-substituted pyridine. The regioselectivity of the cycloaddition is a critical factor and can be influenced by the nature of the substituents on the alkyne and nitrile, as well as the specific cobalt catalyst employed.
| Alkyne 1 | Alkyne 2 | Nitrile | Catalyst | Product | Ref |
| Acetylene | Acetylene | Acetonitrile (B52724) | Cobalt complex | 2-Methylpyridine | scirp.org |
| Propyne | Propyne | Benzonitrile | Cobalt complex | 2,4,6-Trimethyl-3-phenylpyridine | scirp.org |
Cyclocondensation Reactions Involving 1,5-Diketones and Ammonia
A fundamental and versatile method for pyridine synthesis is the cyclocondensation of a 1,5-diketone with a nitrogen source, typically ammonia or hydroxylamine (B1172632). baranlab.org The reaction proceeds through the formation of a dihydropyridine intermediate, which then undergoes oxidation to the aromatic pyridine. baranlab.org The use of hydroxylamine can circumvent the need for an external oxidizing agent as elimination of water directly leads to the pyridine. baranlab.org
The key to applying this method for the synthesis of a 3-benzylpyridine precursor is the preparation of the corresponding 3-benzyl-1,5-diketone. Such diketones can be synthesized through various methods, including Michael addition reactions. For instance, the addition of a benzyl-containing nucleophile to an α,β-unsaturated ketone can generate the required 1,5-dicarbonyl skeleton. A patent describes the synthesis of α-benzyl substituted 1,3-diketones, which can serve as versatile starting materials for the elaboration into 1,5-diketones. google.com
Once the 3-benzyl-1,5-diketone is obtained, its cyclization with ammonia or a derivative would lead to the desired pyridine core. To introduce the 4-amino group, one could start with a 1,5-diketone that has a precursor to the amino group at the corresponding position or use a nitrogen source that carries the amino functionality.
| 1,5-Diketone | Nitrogen Source | Condition | Product | Ref |
| Pentane-1,5-dione | Ammonia | Heating, Oxidation | Pyridine | baranlab.org |
| 2-Methylpentane-1,5-dione | Hydroxylamine | Heating | 3-Methylpyridine | baranlab.org |
Synthesis via 1,3-Dicarbonyl Compounds and Aminoenones/Aminoacrylates
This approach is closely related to both the Hantzsch synthesis and the cyclocondensation of 1,5-diketones. It involves the reaction of a 1,3-dicarbonyl compound with an enamine or an aminoacrylate. A particularly relevant named reaction in this category is the Bohlmann-Rahtz pyridine synthesis. synarchive.comwikipedia.org This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a trisubstituted pyridine. wikipedia.org
To adapt this synthesis for a 3-benzylpyridine precursor, one would need to select starting materials that incorporate the benzyl group in the appropriate position. For instance, an enamine derived from a benzyl-substituted ketone could be reacted with an ethynylketone. Modifications of the Bohlmann-Rahtz synthesis have been developed to allow for a one-pot procedure under milder, acid-catalyzed conditions, which enhances its practicality. organic-chemistry.org
| Enamine/Aminoacrylate | 1,3-Dicarbonyl/Ethynylketone | Condition | Product | Ref |
| β-Aminocrotonic ester | Ethynylketone | Heat, Acid catalysis | 2,3,6-Trisubstituted pyridine | synarchive.com |
| Enamine | 1,3-Diketone | Condensation | Substituted pyridine | core.ac.uk |
Diels-Alder Reaction Approaches for Pyridine Rings
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful tool for the construction of six-membered rings, including the pyridine nucleus. In the context of pyridine synthesis, this often involves an "aza-Diels-Alder" reaction where the diene or dienophile contains a nitrogen atom. One common strategy is the reaction of an electron-rich 1-azadiene with an alkyne, which, after a subsequent elimination or oxidation step, yields the aromatic pyridine. baranlab.org
For the synthesis of a 3-benzyl-4-aminopyridine precursor, a diene could be designed to contain the benzyl group and a masked amino functionality. The reaction of such a diene with a suitable dienophile would construct the pyridine ring with the desired substitution pattern. Alternatively, an inverse-electron-demand aza-Diels-Alder reaction can be employed, where an electron-deficient azadiene reacts with an electron-rich dienophile. rsc.org The synthesis of amlodipine, a 1,4-dihydropyridine, has been achieved using an aza-Diels-Alder reaction, showcasing the utility of this approach for constructing highly substituted pyridine precursors. kchem.org
| Diene | Dienophile | Reaction Type | Product | Ref |
| 1-Azadiene | Alkyne | Aza-Diels-Alder | Substituted Pyridine | baranlab.org |
| N-acyl-5-vinyl-2,3-dihydro-4-pyridone | Various dienophiles | Diels-Alder | Octahydroquinolines | nih.gov |
| 4-Iodo-2-trimethylsilyloxy-butadiene | Imines | Aza-Diels-Alder | Dihydropyridones | organic-chemistry.org |
Targeted Synthesis of the this compound Scaffold
The targeted synthesis of this compound typically begins with the construction of a 3-benzylpyridine intermediate, which is subsequently converted to the desired product through various amination techniques. This approach allows for flexibility in the introduction of the benzyl group and leverages well-established methods for C-N bond formation on the pyridine ring.
The introduction of an amine group at the C4 position of a 3-benzylpyridine precursor, such as 3-benzyl-4-chloropyridine, is a critical step. Several methodologies can be employed for this transformation, each with its own set of advantages and limitations.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. prepchem.comwikipedia.org This reaction is widely used for the synthesis of aryl amines from aryl halides. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org
For the synthesis of this compound, a 3-benzyl-4-halopyridine would be reacted with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. Ammonia itself can be a challenging coupling partner due to its strong coordination to palladium complexes. wikipedia.org To overcome this, ammonia equivalents such as benzophenone (B1666685) imine or silylamides can be used, followed by hydrolysis to furnish the primary amine. wikipedia.org Alternatively, specialized catalyst systems with ligands like Josiphos have been developed for the direct coupling of ammonia. wikipedia.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine (B17371) | Aniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 100 | 85 | researchgate.net |
| 2-Bromopyridine | Benzylamine (B48309) | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | 100 | 87 | chemrxiv.org |
| 4-Chloropyridine | N-Methylaniline | Zirconium Acetoacetonate | - | - | 80 | - | bath.ac.uk |
Nucleophilic aromatic substitution (SNAr) is a viable alternative for the amination of sufficiently activated heteroaryl halides. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of a benzyl group at the 3-position is unlikely to significantly hinder this reactivity electronically.
In a typical SNAr amination, a 3-benzyl-4-halopyridine would be heated with a source of ammonia, such as aqueous or alcoholic ammonia, often in a sealed vessel to maintain pressure and increase the reaction rate. The reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) has been reported as an environmentally friendly SNAr method. nih.gov However, the reactivity of chloropyridines in SNAr reactions is generally lower than that of pyrimidines or quinazolines, and often requires the presence of additional electron-withdrawing groups to proceed efficiently. nih.gov
Direct nucleophilic substitution of a halogen on the pyridine ring by an amine is a fundamental method for forming C-N bonds. This reaction is generally most effective when the halogen is at the 2- or 4-position due to the ability of the nitrogen atom in the ring to stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comnih.gov
For the synthesis of this compound, a 3-benzyl-4-halopyridine (e.g., 3-benzyl-4-chloropyridine) would be treated with an amine nucleophile. While direct reaction with ammonia can be challenging, stronger nucleophiles or harsher conditions can be employed. The reaction of 2-chloropyridine (B119429) with amines is a commonly encountered transformation in chemical literature, often requiring elevated temperatures. youtube.com
Table 2: Examples of Nucleophilic Substitution on Halopyridines
| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4-Mercaptopyridine | 3-Chlorobenzyl chloride | Ethanol, reflux, 4h | 4-((3-Chloro)benzylthio)pyridine hydrochloride | - | prepchem.com |
| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine derivatives | - | youtube.com |
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. researchgate.net This reaction is exceptionally versatile for the formation of carbon-carbon bonds. researchgate.net
To synthesize a 3-benzylpyridine intermediate, one could perform a Suzuki-Miyaura coupling between a 3-halopyridine and a benzylboronic acid derivative, or alternatively, between a pyridine-3-boronic acid and a benzyl halide. The former approach is often more practical due to the commercial availability of a wide range of substituted benzylboronic acids. Research has shown that the coupling of 3-halopyridines with phenylboronic acid can result in higher yields compared to the corresponding 2-halopyridines. researchgate.net
While a specific example detailing the Suzuki-Miyaura coupling to form 3-benzylpyridine is not provided in the accompanying search results, the general feasibility is well-supported. For instance, the Suzuki-Miyaura coupling of benzyl bromides with aryltrifluoroborates has been demonstrated to be an effective route to diarylmethane systems. nih.gov
Other cross-coupling reactions such as the Negishi coupling (using an organozinc reagent) and the Kumada coupling (using a Grignard reagent) are also viable methods for the formation of C-C bonds and could be applied to the synthesis of 3-benzylpyridine. organic-chemistry.orgwikipedia.orgorgsyn.org The Negishi coupling, for example, has been used to prepare 2,3'-bipyridines from 3-halopyridines. orgsyn.org
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Halopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (microwave) | - | researchgate.net |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | - | nih.gov |
Introduction of the 3-Benzyl Moiety
Alkylation Reactions
Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. However, direct alkylation of ammonia or primary amines with alkyl halides can be challenging due to overalkylation, where the nucleophilicity of the amine increases with each alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.orgpressbooks.pub To achieve selective synthesis, alternative strategies are often employed.
One sophisticated approach that results in a related scaffold, 3-((4-benzylpyridin-2-yl)amino)benzamides, utilizes a palladium-catalyzed cross-coupling reaction. This method circumvents the direct use of simple alkyl halides and allows for the precise formation of the desired C-N bond. In this synthesis, an intermediate such as methyl 3-aminobenzoate (B8586502) is coupled with a substituted 2-chloropyridine derivative bearing the benzyl group. This reaction is a form of N-arylation, a specialized type of alkylation.
The synthesis of key intermediates for these compounds involves coupling reactions to construct the core structure before further modifications. For instance, the preparation of N-((1R,4R)-4-hydroxycyclohexyl)-3-((4-(3-(trifluoromethyl)-benzyl)pyridin-2-yl)amino)benzamide (10b) is achieved through a synthetic procedure that builds upon a core structure formed via palladium-catalyzed coupling. nih.govacs.org
Table 1: Palladium-Catalyzed Coupling for a 3-((4-Benzylpyridin-2-yl)amino)benzamide Analog
| Entry | Reactant A | Reactant B | Catalyst | Product | Yield | Reference |
| 1 | Intermediate 7 (a 2-chloro-4-benzylpyridine derivative) | Intermediate 12 (a benzamide (B126) derivative) | Palladium Catalyst | Intermediate 13 (a 3-((4-benzylpyridin-2-yl)amino)benzamide precursor) | Not specified | nih.govacs.org |
| 2 | N-((1R,4R)-4-hydroxycyclohexyl)-3-aminobenzamide | 2-chloro-4-(3-(trifluoromethyl)benzyl)pyridine | Palladium Catalyst | N-((1R,4R)-4-hydroxycyclohexyl)-3-((4-(3-(trifluoromethyl)-benzyl)pyridin-2-yl)amino)benzamide | 65% | nih.govacs.org |
Condensation Reactions with Benzyl-Containing Precursors
Condensation reactions provide a powerful tool for the construction of heterocyclic systems. A catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines, which are structurally related to the target compound. This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org The process involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. The reaction is operationally simple and proceeds under mild conditions. beilstein-journals.org
Another relevant strategy involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. This reaction is used to develop 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, demonstrating the utility of benzyl-containing piperidine (B6355638) precursors in building fused heterocyclic systems. researchgate.net
Table 2: Synthesis of 2-Benzyl-N-substituted Anilines via Condensation-Isoaromatization
| Entry | (E)-2-arylidene-3-cyclohexenone | Primary Amine | Solvent | Temperature | Product | Yield | Reference |
| 1 | (E)-2-benzylidene-3-cyclohexenone | Benzylamine | DME | 60 °C | N,2-dibenzylaniline | 50-80% (range for various amines) | beilstein-journals.org |
Multistep Synthesis Routes to Substituted this compound Analogues
The synthesis of complex analogues of this compound often requires multi-step strategies to build the desired molecular architecture and introduce specific functional groups.
Strategies for Pyrrolopyridine-4-amines
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, also known as 7-azaindoles, has been explored through different strategic routes. A key challenge is the order of cross-coupling reactions to build the carbon-carbon and carbon-nitrogen bonds. dntb.gov.uamdpi.com
One successful strategy relies on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. This is followed by a Buchwald–Hartwig amination at the C-4 position to introduce the amine group. dntb.gov.uamdpi.com It was discovered that performing the C-N coupling before iodination was less successful, as the oxidative addition of palladium occurred preferentially at the C-2 iodo-position instead of the C-4 chloro-position. mdpi.com The use of protecting groups on the pyrrole (B145914) nitrogen, such as trimethylsilylethoxymethyl (SEM), was essential for the success of the Buchwald–Hartwig amination step. dntb.gov.uamdpi.com
Table 3: Key Buchwald-Hartwig Amination Step for a Pyrrolopyridine-4-amine Derivative
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Product | Reference |
| 1 | 4-chloro-2-(4-(((2-(trimethylsilyl) ethoxy)methoxy)methyl)phenyl)-1-((2-(trimethyl-silyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-methyl-1-phenylmethylamine | Pd(OAc)2 / RuPhos | NaOt-Bu | t-BuOH | 85 °C | N-Benzyl-N-methyl-2-(4-(((2-(trimethylsilyl)ethoxy)methoxy)methyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | mdpi.com |
Synthesis of N-Benzylcarboxamide Derivatives of Pyrido[3,4-b]pyridine
A series of N-benzylcarboxamide derivatives of pyrido[3,4-b]pyridine have been synthesized and evaluated as substance P (NK1) antagonists. The optimization of a 4-phenylisoquinolone lead compound led to the development of 5-phenyl-6-pyrido[3,4-b]pyridine-N-benzylcarboxamides. nih.gov These compounds, such as N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-8-oxo-5-(substituted phenyl)-6-pyrido[3,4-b]pyridinecarboxamides, demonstrated high antagonist activities. nih.gov The synthesis involves constructing the core pyridopyridine ring system and subsequently forming the amide bond with the appropriate benzylamine derivative.
Preparation of 3-((4-Benzylpyridin-2-yl)amino)benzamides
The synthesis of 3-((4-benzylpyridin-2-yl)amino)benzamides has been reported as part of the discovery of potent GPR52 G protein-biased agonists. nih.govnih.gov The synthetic route involves a palladium-catalyzed cross-coupling reaction between a 2-chloropyridine intermediate, which already contains the benzyl group at the 4-position, and a 3-aminobenzamide (B1265367) derivative. nih.govacs.org
For example, various intermediates (13a-h) were synthesized using a 2-chloro-4-benzylpyridine intermediate (7) and a set of benzamide intermediates (12a-h). nih.govacs.org The resulting ester intermediates then underwent hydrolysis to yield the corresponding carboxylic acids, which were subsequently coupled with an aminoalcohol to furnish the final products. nih.gov
Table 4: Synthesis of a 3-((4-Benzylpyridin-2-yl)amino)benzamide
| Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 1 | 3-aminobenzoic acid, N-((1R,4R)-4-hydroxycyclohexyl)amine | Coupling agents | N-((1R,4R)-4-hydroxycyclohexyl)-3-aminobenzamide | Not specified | nih.govacs.org |
| 2 | Product from Step 1, 2-chloro-4-(3-(trifluoromethyl)benzyl)pyridine | Pd-catalyzed cross-coupling | N-((1R,4R)-4-hydroxycyclohexyl)-3-((4-(3-(trifluoromethyl)-benzyl)pyridin-2-yl)amino)benzamide | 65% | nih.govacs.org |
Methods for 2-Amino-3-benzylthiopyridine Scaffolds
The 2-amino-3-benzylthiopyridine scaffold has been identified as a promising framework for potent c-Met inhibitors. nih.gov The synthesis of these compounds was guided by bioisosteric replacement and docking analysis. The optimization of this scaffold led to the identification of potent inhibitors of c-Met kinase. For example, compound (R)-10b, a derivative from this series, showed significant inhibition of tumor growth in xenograft models. nih.gov The synthetic approach involves the construction of the substituted pyridine ring with the key amino and benzylthio functionalities. The synthesis of the related 2-benzylthio-5-amino-pyridine (B8354390) involves the hydrogenation of 2-benzylthio-5-nitropyridine (B8654275) using Raney nickel as a catalyst in dimethylformamide. prepchem.com
Synthesis of Pyridylidene Amine (PYA) Ligands from 4-amino-1-benzylpyridin-1-ium Chloride
Pyridylidene Amine (PYA) ligands represent a class of compounds with significant potential in catalysis and materials science due to their unique electronic and steric properties. nih.gov The synthesis of these ligands can be achieved from N-substituted 4-aminopyridinium (B8673708) salts, such as 4-amino-1-benzylpyridin-1-ium chloride.
The general synthetic strategy involves the deprotonation of the exocyclic amino group on the pyridinium (B92312) ring. The positive charge on the ring nitrogen atom increases the acidity of the amino protons, allowing for their removal by a suitable base. This reaction generates a neutral, ylide-like species known as a pyridylidene amine. This PYA ligand is characterized by a resonance structure that places a negative charge on the exocyclic nitrogen, making it a potent donor for coordination with metal centers. nih.gov
While specific reaction conditions from the cited literature were not available in the search results, the chemically established pathway for forming such ligands from pyridinium salt precursors provides a clear theoretical framework. The transformation is crucial for creating ligands that exhibit hemilabile coordination properties, allowing for dynamic changes in the coordination sphere of a metal complex, which is a desirable trait in catalysis. nih.gov
Table 1: Conceptual Synthesis of Pyridylidene Amine (PYA) Ligand
| Starting Material | Reagent | Product Type | Key Transformation |
| 4-amino-1-benzylpyridin-1-ium Chloride | Strong Base (e.g., an organolithium reagent or a strong non-nucleophilic base) | Pyridylidene Amine (PYA) Ligand | Deprotonation of the exocyclic amino group |
Approaches to 4-Aralkyl-1,3-selenazoles and -1,3-thiazoles Utilizing Benzylpyridine Intermediates
Benzylpyridine intermediates are versatile building blocks for the synthesis of more complex heterocyclic systems, including 4-aralkyl-1,3-selenazoles and 4-aralkyl-1,3-thiazoles. The synthesis of these five-membered rings is often accomplished via the Hantzsch thiazole (B1198619) synthesis or an analogous reaction for selenazoles. nih.govdocumentsdelivered.com This classical method involves the condensation of an α-haloketone with a thioamide or selenoamide.
A multi-step approach using a benzylpyridine derivative as the starting material can be employed to generate the required α-haloketone precursor.
Ketone Formation: The first step involves the acylation of a benzylpyridine. This creates a ketone where the benzylpyridine moiety is attached to a carbonyl group, forming an aralkyl ketone.
α-Halogenation: The resulting ketone is then halogenated at the carbon atom adjacent to the carbonyl group (the α-carbon). This is typically achieved using elemental bromine or another halogenating agent, yielding a key α-bromoketone intermediate.
Cyclocondensation: The α-bromoketone is then reacted with either thiourea (B124793) or selenourea. The reaction proceeds through a cyclocondensation mechanism, where the sulfur or selenium atom acts as a nucleophile, attacking the α-carbon, followed by intramolecular cyclization and dehydration to form the final 1,3-thiazole or 1,3-selenazole (B15495438) ring. nih.gov
This synthetic sequence effectively utilizes the benzylpyridine framework to construct substituted thiazole and selenazole rings, which are important scaffolds in various biologically active compounds. mdpi.com
Table 2: General Synthetic Scheme for 4-Aralkyl-1,3-thiazoles/-selenazoles
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | Benzylpyridine derivative, Acylating agent | Aralkyl ketone | Acylation |
| 2 | Aralkyl ketone, Halogenating agent (e.g., Br₂) | α-Haloketone | α-Halogenation |
| 3 | α-Haloketone, Thiourea or Selenourea | 4-Aralkyl-1,3-thiazole or 4-Aralkyl-1,3-selenazole | Hantzsch Synthesis (Cyclocondensation) |
Chemical Transformations and Reactivity of 3 Benzylpyridin 4 Amine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system, which significantly influences its reaction pathways compared to benzene (B151609).
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. libretexts.org Consequently, electrophilic substitution on an unsubstituted pyridine ring requires harsh reaction conditions and typically occurs at the C3 position. libretexts.orgyoutube.com
In the case of 3-benzylpyridin-4-amine, the reactivity is modulated by two opposing factors: the deactivating ring nitrogen and the powerfully activating 4-amino group. The amino group is a strong ortho-, para-director in electrophilic substitution reactions. byjus.com The positions ortho to the 4-amino group are C3 and C5. With the C3 position already occupied by the benzyl (B1604629) group, electrophilic attack is strongly favored at the C5 position. The strong activating nature of the amino group can often overcome the inherent deactivation of the pyridine ring, allowing substitution to occur under milder conditions than those required for pyridine itself. To control the high reactivity and prevent side reactions, the activating effect of the –NH2 group can be moderated by acetylation with acetic anhydride (B1165640) before carrying out the desired substitution. byjus.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Pyridine N | Influence of 4-Amino Group | Influence of 3-Benzyl Group | Overall Predicted Reactivity |
| C2 | Deactivated | --- | Steric Hindrance | Highly Unlikely |
| C5 | Slightly Deactivated | Strongly Activated (Ortho) | --- | Most Likely Site |
| C6 | Deactivated | --- | --- | Unlikely |
While the electron-deficient character of pyridine generally makes it susceptible to nucleophilic attack at the C2 and C4 positions, the specific substitution pattern of this compound alters this reactivity. libretexts.org The presence of the strongly electron-donating 4-amino group increases the electron density within the pyridine ring through resonance. This donation of electron density effectively counteracts the inductive withdrawal by the ring nitrogen, reducing the partial positive charges at the C2 and C6 positions. As a result, the pyridine ring in this compound is deactivated towards nucleophilic aromatic substitution compared to unsubstituted pyridine.
Radical substitution reactions are not a predominant pathway for the pyridine ring itself. However, the benzyl group in this compound provides a reactive site for radical processes. The hydrogen atoms on the methylene (B1212753) bridge (the benzylic position) can be abstracted to form a resonance-stabilized benzylic radical. Such radicals are versatile intermediates in organic synthesis. For instance, benzylic pyridinium (B92312) salts, which can be formed from the corresponding benzylpyridine, have been utilized as radical precursors in visible-light-mediated deaminative dicarbofunctionalization reactions. whiterose.ac.uk Similarly, copper-catalyzed three-component carboamination reactions of styrenes can proceed via the generation of a benzylic radical intermediate that subsequently couples with an amine. nih.gov
The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. researchgate.netasianpubs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. wikipedia.orgmdpi.com
The N-oxide group exerts a strong electron-withdrawing inductive effect but also a powerful electron-donating effect through resonance. This dual nature enhances the ring's reactivity toward both electrophiles and nucleophiles. mdpi.com
Electrophilic Substitution: The resonance donation from the N-oxide group activates the ring, particularly the C4 position, towards electrophilic attack.
Nucleophilic Substitution: The inductive withdrawal of the N-oxide group further activates the C2 and C6 positions for nucleophilic attack.
This modified reactivity makes pyridine N-oxides valuable and versatile intermediates in the synthesis of substituted pyridines. researchgate.net
Reactivity of the Amine Functional Group
The exocyclic amino group possesses a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties to the molecule. byjus.comlibretexts.org
Basicity: The basicity of an amine is a measure of its ability to accept a proton. In this compound, there are two basic nitrogen atoms: the exocyclic amine nitrogen and the pyridine ring nitrogen. The basicity of the exocyclic amine is reduced compared to aliphatic amines because its lone pair resides in an sp2-hybridized orbital and can be delocalized into the aromatic ring. libretexts.org However, a key feature of the 4-aminopyridine (B3432731) scaffold is that this resonance donation of the exocyclic amine's lone pair significantly increases the electron density on the ring nitrogen. This makes the ring nitrogen of 4-aminopyridine (and its derivatives) much more basic than pyridine itself. The positive charge on the resulting pyridinium cation is stabilized by resonance with the 4-amino group. msu.edu
Table 2: Comparison of pKₐ Values for Conjugate Acids of Pyridine and Related Amines
| Compound | pKₐ of Conjugate Acid |
| Cyclohexylamine | 10.6 |
| Aniline | 4.6 |
| Pyridine | 5.2 |
| 4-Aminopyridine | 9.17 |
| Data illustrates the enhanced basicity of the ring nitrogen in 4-aminopyridine derivatives. |
Nucleophilicity: The exocyclic amine also acts as a nucleophile, capable of attacking electrophilic centers. libretexts.org This allows it to undergo typical amine reactions such as alkylation, acylation, and condensation with carbonyl compounds. The nucleophilicity of amines generally trends with basicity, but it is also highly sensitive to steric factors. masterorganicchemistry.commasterorganicchemistry.com The reaction of amines with alkyl halides can sometimes be difficult to control, potentially leading to over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com
Transformations Involving the Benzyl Moiety
The benzyl group of this compound offers distinct reactivity, primarily at the benzylic C(sp³)-H bonds and through coordination with transition metals.
Cyclometalation is a reaction in which a ligand containing both a donor atom and a C-H bond reacts with a metal center to form a chelate ring containing a metal-carbon bond. The 3-benzylpyridine (B1203931) framework is well-suited for such reactions, acting as a bidentate ligand.
In this context, the pyridine nitrogen atom acts as the initial coordinating donor site to the transition metal. Subsequently, the metal center can activate a C-H bond on the ortho position of the benzyl group's phenyl ring, leading to the formation of a stable five-membered metallacycle. This intramolecular C-H activation is a key step in many catalytic cycles. Analogous structures, such as 2-arylpyridines and 2-benzylpyridine (B1664053), are known to undergo cyclometalation with various transition metals, including gold(III). mdpi.com
The benzylic position (the -CH₂- group attached to both the pyridine and phenyl rings) is activated due to its proximity to two aromatic systems, making it susceptible to oxidation.
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bonds to form a carboxylic acid under harsh conditions. wikipedia.org More selective oxidation to a ketone can be achieved using reagents such as chromium trioxide (CrO₃) complexes. wikipedia.org Copper-catalyzed aerobic oxidation represents a milder, chemoselective method for converting benzylic alcohols to aldehydes or ketones, and similar systems can be adapted for the oxidation of benzylic C-H bonds. nih.govd-nb.info Remarkably, such systems can be designed to be selective, leaving other sensitive groups like the amino group on the pyridine ring untouched. d-nb.info
Debenzylation/Reduction: The benzyl group is frequently used as a protecting group for amines because it can be removed under various conditions. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a common method for cleaving the C-N bond at the benzylic position, which effectively reduces the benzylic carbon and deprotects the amine. This process is a foundational strategy in multi-step synthesis. Laccase/TEMPO systems have also been developed as an environmentally friendly method for the oxidative N-debenzylation of primary amines. uniovi.es
Table 3: Summary of Transformations of the Benzyl Moiety
| Transformation | Reagents/Conditions | Product Functional Group |
| Cyclometalation | Transition Metals (e.g., Au(III)) | Metallacycle (M-C bond) |
| Oxidation to Ketone | CrO₃-dmpyz, IBX/DMSO | Carbonyl (C=O) |
| Oxidation to Carboxylic Acid | KMnO₄ (aq), HNO₃ (conc.) wikipedia.org | Carboxyl (-COOH) |
| Reductive Cleavage (Debenzylation) | H₂, Pd/C | Amine (deprotected) |
| Oxidative Cleavage (Debenzylation) | Laccase/TEMPO, O₂ uniovi.es | Amine (deprotected) |
Advanced Research Applications of 3 Benzylpyridin 4 Amine and Its Derivatives
Application in Ligand Design and Coordination Chemistry
The pyridine (B92270) moiety is a cornerstone in the design of ligands for metal complexes due to its characteristic electronic properties and coordination capabilities. The incorporation of a benzyl (B1604629) group at the 3-position and an amino group at the 4-position of the pyridine ring in 3-benzylpyridin-4-amine offers unique steric and electronic modularity, making it a promising building block for a new generation of ligands.
The synthesis of pyridine-based ligands is a central theme in coordination chemistry, with applications ranging from catalysis to materials science. The this compound scaffold can be readily functionalized to create a diverse library of ligands. For instance, the amino group can be derivatized to introduce additional coordinating atoms, such as phosphorus or oxygen, leading to the formation of bidentate or tridentate ligands.
Research on benzyl- and ethyl-substituted pyridine ligands in carboxylate-rich diiron(II) complexes has demonstrated that the position of the substituent on the pyridine ring can influence the stereochemistry and dioxygen reactivity of the resulting metal complex nih.gov. While this study did not specifically use this compound, it highlights the principle that the placement of the benzyl group is a critical design element. In the context of this compound, the benzyl group's steric bulk can be exploited to create specific coordination pockets around a metal center, thereby influencing the selectivity of catalytic reactions. Furthermore, the electronic nature of the pyridine ring can be tuned by substituents on the benzyl group, which in turn affects the electronic properties of the metal complex.
The coordination of aminopyridine-stabilized group-IV metal complexes has been explored for applications in olefin polymerization researchgate.net. These complexes, when activated, have shown good catalytic activities. This suggests that ligands derived from this compound could be valuable in the development of new polymerization catalysts, where the benzyl group could further modulate catalyst activity and polymer properties.
| Ligand Type | Potential Metal Centers | Potential Applications |
| Monodentate | Ru, Rh, Pd, Ir | Homogeneous catalysis, cross-coupling reactions |
| Bidentate (N,N') | Fe, Co, Ni, Cu | Oxidation catalysis, bioinorganic modeling |
| Bidentate (N,P) | Pd, Pt, Au | Asymmetric catalysis, C-H activation |
| Tridentate | Group-IV metals (Ti, Zr, Hf) | Olefin polymerization |
Cyclometalation is a powerful strategy for the synthesis of stable organometallic compounds with applications in catalysis, organic light-emitting diodes (OLEDs), and photoredox catalysis. The process involves the intramolecular activation of a C-H bond by a metal center, leading to the formation of a metallacycle. The 2-arylpyridine scaffold is a classic example of a ligand that readily undergoes cyclometalation.
While direct examples of cyclometalation involving this compound are not prevalent in the literature, the structural motif suggests its potential for such reactions. The benzyl group contains activatable C-H bonds on the phenyl ring. Coordination of the pyridine nitrogen to a metal center could position the benzyl group for an intramolecular C-H activation, forming a stable five- or six-membered metallacycle. A review of Au(III) cyclometallated compounds with 2-arylpyridines and their analogues, such as 2-benzylpyridine (B1664053), indicates that the κ²-N(1),C(6') coordination mode is common mdpi.com. This suggests that this compound could similarly form cyclometalated complexes, with the amino group at the 4-position potentially modulating the electronic properties and reactivity of the resulting organometallic species.
The study of cycloplatinated complexes derived from N-benzylidenebenzylamines further supports the feasibility of C-H activation of benzyl groups researchgate.net. The reactivity of such complexes in oxidative addition and reductive elimination reactions highlights their potential in catalytic cycles.
Donor-flexible ligands are a class of ligands that can adapt their electronic properties to stabilize different oxidation states of a metal center during a catalytic cycle. This adaptability can lead to enhanced catalytic activity and stability. Nitrogen donor ligands, in particular, have been explored for their donor flexibility, switching between neutral and anionic forms chemistryviews.org.
While there is no direct research on pyridylidene amines (PYAs) derived from this compound, the fundamental structure of this compound makes it a candidate for the synthesis of such ligands. PYAs are typically formed by the deprotonation of an aminopyridinium salt. The resulting species features a neutral imine donor and an anionic amido donor within the same ligand framework. The 4-amino group of this compound could be functionalized and subsequently quaternized to form a pyridinium (B92312) precursor. Deprotonation would then yield a PYA ligand. The presence of the benzyl group at the 3-position could offer steric control and secondary interactions within the catalytic pocket. The development of tripyridylamine (TPA) analogues with different apical donors has shown the importance of ligand flexibility in tuning the electronic structure and reactivity of metal complexes weebly.com.
The synthesis of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Primary amines are valuable precursors for the synthesis of a wide range of chiral ligands and organocatalysts rsc.org. The this compound scaffold provides a platform for the introduction of chirality.
One approach is to resolve this compound into its enantiomers if a chiral center can be introduced, for example, on the benzylic carbon. Alternatively, and more commonly, the amino group can be used as a handle to attach a chiral auxiliary. For instance, reaction with a chiral acid can form diastereomeric salts that can be separated, or the amine can be derivatized with a chiral moiety to create a new chiral ligand. The development of C2-symmetric chiral pyridine-N,N'-dioxides from chiral prolinamides demonstrates a successful strategy for creating effective ligands for asymmetric catalysis rsc.org. A similar approach could be envisioned starting from this compound.
The field of asymmetric catalysis has been dominated by C2-symmetric ligands for a long time; however, nonsymmetrical P,N-ligands have shown great promise nih.gov. The modular nature of this compound allows for the rational design of such nonsymmetrical ligands by functionalizing the amino group with a phosphorus-containing moiety.
| Chiral Ligand Class | Synthetic Strategy from this compound | Potential Catalytic Application |
| Chiral Diamines | Derivatization of the 4-amino group with a chiral amine | Asymmetric transfer hydrogenation |
| Chiral Amino Alcohols | Reduction of a chiral ketone derivative of the amine | Asymmetric additions to aldehydes |
| Chiral P,N-Ligands | Reaction of the 4-amino group with a chiral phosphine | Asymmetric allylic alkylation |
| Chiral N,N'-Dioxides | Oxidation of a chiral di-pyridine derivative | Asymmetric Friedel-Crafts reactions |
Chemical Scaffold and Template Applications
In chemical biology and medicinal chemistry, a chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The pyridine ring is considered a "privileged structure" due to its presence in numerous natural products and pharmaceuticals mdpi.com.
The rational design of small molecules that can modulate the function of biological targets, such as enzymes and receptors, is a central goal of chemical biology and drug discovery. The this compound scaffold possesses key features that make it an attractive starting point for such endeavors. The combination of a hydrogen bond donor/acceptor (amino group), an aromatic system (pyridine and phenyl rings), and conformational flexibility (benzyl group) allows for diverse interactions with biological macromolecules.
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which is structurally related to 4-aminopyridine (B3432731), has been successfully employed in the design of potent kinase inhibitors nih.govmdpi.com. These inhibitors often function by mimicking the adenine (B156593) part of ATP and forming hydrogen bonds in the hinge region of the kinase domain. Similarly, the 4-amino group of this compound can act as a key hydrogen bonding element. The benzyl group can then be directed towards hydrophobic pockets within the active site to enhance binding affinity and selectivity.
Furthermore, research on benzylpyridinium salts has shown their potential in mimicking the structure of donepezil, a drug used for the treatment of Alzheimer's disease frontiersin.org. This highlights the utility of the benzyl-pyridine combination in targeting acetylcholinesterase. The rational design of inhibitors based on the benzylpiperidine and hydroxypyridin-4-one scaffolds has also yielded potent acetylcholinesterase inhibitors researchgate.net. These examples underscore the potential of the this compound scaffold in the rational design of enzyme inhibitors and other biologically active molecules.
| Target Class | Design Rationale based on this compound Scaffold |
| Protein Kinases | 4-amino group mimics adenine for hinge binding; benzyl group targets hydrophobic pocket. |
| Acetylcholinesterase | Benzyl group mimics the benzylpiperidine moiety of donepezil; pyridine ring interacts with the catalytic site. |
| G-Protein-Coupled Receptors | Aromatic rings for π-π stacking; amino group for polar interactions. |
Scaffold Hopping Strategies in Molecular Design
Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying novel molecular core structures (scaffolds) that maintain or improve the biological activity of a known active compound. uniroma1.it This approach is crucial for navigating beyond existing patent landscapes, enhancing physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and discovering new chemical classes with potentially different side-effect profiles. uniroma1.it The core structure of this compound, which combines a pyridine ring with a benzylamine (B48309) moiety, represents a valuable starting point for such strategies.
Derivatives containing benzylamine or aminopyridine scaffolds are frequently used in drug discovery. For instance, a scaffold hopping approach starting from N-benzyl-3,4,5-trimethoxyaniline led to the development of novel 5,6,7-trimethoxyflavan derivatives with potent anticancer activities. elsevierpure.com This demonstrates how modifications of a benzylamine-containing core can yield entirely new heterocyclic systems with significant biological effects. Similarly, the 4-aminopyridine unit is a key component in various bioactive compounds, and its replacement or modification is a common tactic. nih.gov Researchers have successfully replaced other heterocyclic systems with pyridyl or pyrimidyl rings to improve metabolic stability in drug candidates.
The strategy involves identifying the key pharmacophoric features of a lead compound—the essential spatial arrangement of atoms or functional groups responsible for its biological activity—and then designing new scaffolds that preserve these features while having a different core structure. For a molecule like this compound, the key features might include the hydrogen bond donor/acceptor capability of the amine group, the aromatic nature and basicity of the pyridine ring, and the spatial orientation of the benzyl group. nih.gov Computational and synthetic methods are employed to explore diverse chemical spaces, replacing the pyridyl core with other heterocycles or modifying the benzylamine linker to generate novel, patentable compounds with potentially superior therapeutic profiles. uniroma1.itnamiki-s.co.jp
Role as Intermediates in the Synthesis of Complex Heterocycles
The chemical structure of this compound, featuring a reactive primary amine on a pyridine core, makes it a versatile intermediate for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov Pyridine and its derivatives are foundational building blocks in organic synthesis due to their unique electronic properties and ability to be converted into a wide range of functionalized structures. nih.govnih.govbeilstein-journals.org
The primary amine group at the 4-position is a key functional handle. It can readily participate in a variety of classical organic reactions, such as diazotization, condensation, and acylation, to build new rings onto the existing pyridine scaffold. mdpi.com For example, 3-aminopyridine (B143674) derivatives can undergo diazotization followed by intramolecular electrophilic substitution to form tricyclic systems like pyrido[3,4-c]cinnolines. mdpi.com Similarly, aminopyridines can serve as nucleophiles in reactions with electrophilic partners to initiate cyclization cascades, ultimately yielding fused heterocyclic structures such as pyridothienopyrimidines. researchgate.net
Functionalization of Polymeric Scaffolds via Amine Chemistry
The amine group of this compound and its derivatives provides a reactive site for covalently attaching these molecules to polymeric scaffolds, thereby modifying the surface properties and functionality of the base material. nanosoftpolymers.comnih.gov This process, known as surface functionalization, is critical for a wide range of applications, from creating biocompatible materials to developing specialized industrial polymers. royalsocietypublishing.orgresearchgate.net
Primary amines are particularly useful for functionalization because they react with a broad spectrum of functional groups, including carboxylic acids, activated esters, aldehydes, and epoxides, to form stable covalent bonds like amides. nanosoftpolymers.comnih.gov Several chemical strategies are employed for this purpose:
Carbodiimide Coupling: This is a widely used method to form an amide bond between a primary amine and a carboxylic acid group on a polymer surface. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl groups, making them susceptible to nucleophilic attack by the amine. mdpi.com This technique is effective for modifying polymers that contain acrylic acid or similar carboxyl-functionalized monomers. mdpi.com
Aminolysis: This method involves the direct reaction of amines with ester groups present in the backbone of polymers like polyesters. nih.gov The reaction introduces primary amine groups onto the polymer surface, which can alter properties such as wettability and provide sites for further conjugation. nih.gov
Reaction with Epoxides and Carbonates: Amines can react with epoxide or cyclic carbonate groups incorporated into a polymer. tandfonline.com For instance, branched poly(ethylene imine) (PEI), which contains primary amines, can be modified by treatment with functional cyclic carbonates under mild conditions. researchgate.nettandfonline.com
The introduction of amine-containing molecules onto a polymer surface can dramatically alter its characteristics. It can change a hydrophobic surface to a more hydrophilic one, introduce positive charges (if the amine is protonated), and provide reactive handles for the subsequent immobilization of other molecules, such as fluorescent dyes or bioactive ligands. royalsocietypublishing.orgusm.edu This versatility makes amine functionalization a cornerstone of modern polymer and materials science. nanosoftpolymers.com
Material Science Applications
Integration into Advanced Materials for Specific Functionalities
The incorporation of molecules like this compound into larger material frameworks is a key strategy for creating advanced materials with tailored functionalities. The distinct chemical properties of the pyridine ring and the benzylamine group can be harnessed to control the electrochemical, thermodynamic, and surface properties of the final material. nih.govrsc.org
Functionalization of macrocyclic ligands, such as pyridinophanes, with different groups on the pyridine ring has been shown to tune the electrochemical properties and thermodynamic stability of their metal complexes. nih.govrsc.org For instance, adding electron-donating or electron-withdrawing groups to the pyridine moiety alters the electron density at the metal center, which in turn affects the redox potential of the complex. nih.gov This principle can be extended to polymers and other solid supports functionalized with pyridin-4-amine derivatives. By embedding these units, it is possible to create materials with specific catalytic activities, sensing capabilities, or tailored binding affinities for metal ions.
Furthermore, the benzylamine portion of the molecule can be integrated into polymer backbones to influence their physical and chemical properties. For example, benzylamine has been used to modify polyketones via the Paal-Knorr reaction, creating functionalized polymers with altered adsorption characteristics for environmental remediation applications. acs.org The aromatic rings of the benzyl and pyridine groups can also participate in π-π stacking interactions, which can be exploited in the design of materials for electronics or selective adsorption. The ability to introduce these specific chemical moieties allows for the rational design of advanced materials for a host of specialized applications.
Amine-Functionalized Materials for Adsorption and Separation (e.g., CO2 Capture)
A significant application of amine-functionalized materials is in the field of adsorption and separation, most notably for the capture of carbon dioxide (CO2) from industrial flue gas or the atmosphere. researchgate.net Solid sorbents functionalized with amines are a promising alternative to traditional liquid amine scrubbing techniques, offering potential advantages such as lower energy requirements for regeneration and reduced corrosivity. acs.orgelsevierpure.com
The underlying principle is the chemical reaction between the basic amine groups on the material and the acidic CO2 gas. This process, known as chemisorption, allows for high selectivity and adsorption capacity, even at low CO2 concentrations. rsc.org Porous solid materials like activated carbon, zeolites, porous organic polymers (POPs), and mesoporous silicas are often used as supports due to their high surface area, which allows for a high loading of amine groups. acs.orgelsevierpure.comrsc.org
There are two primary methods for functionalizing these supports with amines:
Impregnation (or Wet Impregnation): This simple and widely used method involves physically loading a liquid amine, such as tetraethylenepentamine (B85490) (TEPA) or poly(ethyleneimine) (PEI), into the pores of the support material. acs.orgresearchgate.net While easy to implement, a potential drawback is the leaching of the amine over repeated adsorption-desorption cycles. researchgate.net
Grafting: This method involves creating covalent bonds between the amine molecules and the support material. rsc.org This leads to a more stable adsorbent but can be a more complex synthetic process. researchgate.net
The performance of these materials is remarkable. For example, activated carbon derived from oil sands coke and impregnated with diethanolamine (B148213) achieved a CO2 adsorption capacity of 5.63 mmol/g. acs.org Similarly, amine-impregnated activated carbon from Jatropha curcas shells showed capacities up to 78 mg/g (1.77 mmol/g). youtube.com The choice of amine, its loading level, and the structure of the porous support are all critical factors that determine the final CO2 capture performance. researchgate.netaaqr.org
| Support Material | Amine Used | Amine Loading (wt%) | Adsorption Capacity (mmol CO2/g) | Test Conditions |
|---|---|---|---|---|
| Activated Carbon (from Oil Sands Coke) | Diethanolamine (DEA) | Not specified (1.15 mmol N/g) | 5.63 | 50 °C |
| Resorcinol-based Carbon Aerogel | Poly(ethyleneimine) (PEI) | 55% | 2.06 | 75 °C, 5% CO2 |
| Resorcinol-based Carbon Aerogel | Tetraethylenepentamine (TEPA) | 60% | 2.84 | 75 °C |
| Cross-linked Polymer | Poly(ethyleneimine) (PEI) | Not specified | 3.28 | 25 °C, 15% CO2/N2 |
| Activated Carbon (from Jatropha curcas Shell) | Triethanolamine (TEA) | Not specified | 1.77 (78 mg/g) | 30 °C |
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules like 3-Benzylpyridin-4-amine. DFT calculations are used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. Such studies reveal the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. researchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. researcher.life For substituted pyridines, DFT calculations help in quantifying how substituents, like the benzyl (B1604629) group, alter the electronic properties and nucleophilicity of the pyridine (B92270) ring. researcher.life
Vibrational frequency analysis, another output of DFT calculations, can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. scispace.com These theoretical spectra help in assigning specific vibrational modes to the functional groups within the molecule.
Table 1: Illustrative Data from DFT Calculations on a Related Pyridine Derivative (Note: This data is representative of the outputs of DFT calculations and is not specific to this compound.)
| Parameter | Calculated Value (B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| Energy Gap (ΔE) | 5.1 eV |
| Dipole Moment | 2.5 D |
| C-N Bond Length (Pyridine) | 1.34 Å |
| C-NH2 Bond Length | 1.40 Å |
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound, particularly the rotation around the single bond connecting the benzyl and pyridine moieties, is crucial for its interactions with other molecules. Conformational analysis explores the potential energy surface of the molecule to identify stable, low-energy conformations.
Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the atomic movements of the molecule over time. readthedocs.io These simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the molecule behaves in different conditions. biorxiv.orgnih.gov MD studies reveal the accessible conformations, the flexibility of the molecule, and the time-averaged interactions between different parts of the molecule. For pyridine derivatives, MD simulations have been used to understand their stability and interactions when complexed with proteins or embedded within biological membranes. nih.govnih.govnih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. rsc.org
For instance, in reactions common to aminopyridines, such as acylation or cross-coupling, theoretical calculations can identify the most likely mechanism. nih.govnih.gov Transition state analysis locates the highest energy point along the reaction coordinate, and the energy of this state determines the reaction's activation energy and rate. rsc.org Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the formation of byproducts. acs.org
Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, when it binds to a macromolecular target, typically a protein receptor. d-nb.infonih.gov This method is central to computer-aided drug design.
The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy for numerous possible poses. cmjpublishers.com The results are ranked using a scoring function, which estimates the binding free energy. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.govresearchgate.net For aminopyridine derivatives, docking has been successfully used to predict their binding modes in targets like voltage-gated potassium channels and various enzymes, providing a rationale for their biological activity. nih.gov
Table 2: Example Molecular Docking Results for a Pyridine Derivative in a Kinase Active Site (Note: This data is illustrative and not specific to this compound.)
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | LYS745, GLU762, ASP855 |
| Hydrogen Bonds Formed | 2 (with LYS745, ASP855) |
| Hydrophobic Interactions | TYR764, LEU844, VAL726 |
Prediction of Molecular Properties and Reactivity Profiles
Theoretical calculations can predict a wide range of molecular properties that are important for chemical and pharmaceutical development. youtube.com For this compound, properties such as lipophilicity (logP), solubility, polar surface area, and dipole moment can be estimated using computational models. These properties are critical for predicting the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Reactivity profiles can be generated from electronic structure calculations. mdpi.com Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information helps predict how the molecule will interact with other reagents and its potential sites of metabolic transformation. For substituted pyridines, computational studies have successfully correlated calculated electronic parameters with observed permeability and reactivity. researchgate.net
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The ability of this compound to form non-covalent interactions, particularly hydrogen bonds, is fundamental to its physical properties and its interactions with biological systems. The molecule has multiple sites for hydrogen bonding:
Hydrogen Bond Donors: The two hydrogen atoms of the primary amine group (-NH2).
Hydrogen Bond Acceptors: The lone pair of electrons on the amine nitrogen and the lone pair on the pyridine ring nitrogen. quora.com
Computational studies can model these interactions in detail. They can predict the geometry and strength of hydrogen bonds formed between molecules of this compound itself (leading to dimerization or larger aggregates) or with solvent molecules like water. nih.gov In the context of a ligand-receptor complex, identifying and quantifying the hydrogen bonding network is crucial for understanding the basis of binding affinity and specificity. Studies on related structures show that both pyridine and amine nitrogens are effective hydrogen bond acceptors, playing a critical role in crystal packing and molecular recognition. nih.govreddit.com
While information exists for isomers, such as N-benzylpyridin-4-amine, and other related pyridine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. Therefore, the requested article with detailed, specific analytical findings for this compound cannot be generated at this time.
Advanced Analytical Methodologies for Characterization
Chromatographic Separations and Coupled Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a molecule like 3-Benzylpyridin-4-amine, various chromatographic techniques, often coupled with mass spectrometry, provide unparalleled selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the development of highly specific methods for quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to the compound's aromatic nature. A C18 or C8 stationary phase would effectively retain the molecule through hydrophobic interactions with the benzyl (B1604629) and pyridine (B92270) groups. The basicity of the amine and pyridine nitrogen (pKa of aminopyridines is typically around 5-7) necessitates the use of a buffered mobile phase to ensure consistent ionization and achieve sharp, symmetrical peaks. helixchrom.comsielc.com A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate) at a slightly acidic to neutral pH is commonly employed. cmes.org UV detection is highly effective, given the strong chromophores (benzyl and pyridine rings) present in the molecule. sielc.com
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples where co-elution may obscure impurities, two-dimensional LC (2D-LC) offers significantly enhanced resolving power. chromatographyonline.com This technique is invaluable for pharmaceutical impurity profiling, where even trace-level impurities must be identified and quantified. mdpi.comchromatographyonline.com In a typical 2D-LC setup for this compound, a first-dimension separation on a standard reversed-phase column could be followed by transferring specific fractions (heart-cutting) to a second-dimension column with a different selectivity (e.g., a phenyl-hexyl or a chiral column). chromatographyonline.comalmacgroup.com This approach maximizes orthogonality, improving the separation of structurally similar impurities from the main analyte peak. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive structural information and exceptional sensitivity. rsc.org For this compound, an electrospray ionization (ESI) source in positive ion mode would be highly efficient due to the basic nature of the molecule, which readily accepts a proton to form a stable [M+H]+ ion. This allows for accurate mass determination and, when coupled with tandem mass spectrometry (MS/MS), provides fragmentation patterns that can be used for unequivocal structure elucidation and identification of metabolites or degradation products. sepscience.comresearchgate.net This is particularly useful for identifying unknown impurities during forced degradation studies or in stability testing. nih.gov
Table 1: Exemplary HPLC and LC-MS Parameters for this compound Analysis
| Parameter | HPLC (Purity Assay) | LC-MS (Trace Analysis/Identification) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 minutes | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 254 nm | ESI Positive Mode |
| MS Scan Range | N/A | m/z 100-500 |
| Injection Vol. | 10 µL | 5 µL |
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary aromatic amines can sometimes be challenging to analyze directly by GC due to their polarity and potential for adsorption onto the column, leading to peak tailing, derivatization can overcome these issues. nih.gov
For this compound, derivatization of the primary amine group, for instance, through acylation (e.g., with pentafluoropropionic anhydride (B1165640), PFPA) or silylation, would increase its volatility and thermal stability while improving its chromatographic behavior. oup.comgdut.edu.cn Following separation on a low-to-mid polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane), mass spectrometric detection (GC-MS) allows for sensitive detection and provides characteristic fragmentation patterns useful for identification. nih.govnih.gov This method is particularly useful for detecting trace amounts of the compound or related volatile impurities in a sample matrix. northeastfc.uk
Table 2: Proposed GC-MS Parameters for Derivatized this compound
| Parameter | Value |
|---|---|
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (Constant flow, 1.2 mL/min) |
| Inlet Temperature | 270 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Ion chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. thermofisher.com Given that this compound is a basic compound and exists as a cation in acidic solutions, cation-exchange chromatography is a viable analytical approach. nih.gov This technique separates analytes based on their interaction with charged ligands on the stationary phase. google.com
This method would be particularly advantageous for separating this compound from other cationic species, including inorganic cations or other amines, in aqueous samples. amazonaws.com The separation is typically achieved using an acidic eluent (e.g., sulfuric acid with an organic modifier like acetonitrile) on a cation-exchange column. nih.gov Detection can be performed using suppressed conductivity or, for enhanced selectivity, with amperometric detection. thermofisher.comnih.gov
Table 3: Illustrative Ion Chromatography Conditions for this compound
| Parameter | Value |
|---|---|
| Column | Cation-exchange (e.g., Dionex IonPac CS-series) |
| Eluent | 35 mM Sulfuric Acid / 10% Acetonitrile |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Suppressed Conductivity or Amperometric |
| Injection Volume | 25 µL |
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of a molecule. These techniques can be used to study electron transfer mechanisms and reaction kinetics.
For this compound, cyclic voltammetry can be used to investigate the oxidation of the amine group and the redox behavior of the pyridine ring. The oxidation of benzylamines and related aromatic amines is an electrochemically active process. mdpi.com The CV of this compound in a non-aqueous solvent like acetonitrile with a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) would likely show an irreversible oxidation peak corresponding to the formation of a radical cation on the amine nitrogen. univ-lyon1.fr The potential at which this oxidation occurs provides insight into the electron-donating character of the molecule. The electrochemical behavior of the pyridinium (B92312) ion can also be studied, which typically involves a reduction process. wpmucdn.com The specific potentials and reversibility of these processes are dependent on the solvent, electrode material (e.g., glassy carbon, platinum), and scan rate. researchgate.net
Table 4: Typical Experimental Parameters for Cyclic Voltammetry of this compound
| Parameter | Description |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile (spectroscopic grade) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Concentration | 1-5 mM |
| Scan Rate Range | 20 - 200 mV/s |
| Potential Window | e.g., -2.0 V to +2.0 V (determined experimentally) |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-benzylpyridin-4-amine and its analogs, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Key areas of exploration will include:
Catalytic C-H Activation: Direct C-H benzylation of 4-aminopyridine (B3432731) would represent a highly atom-economical route to this compound. Research into selective catalysts, potentially based on transition metals like palladium or rhodium, could unlock this efficient transformation.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Engineered enzymes could be designed to perform specific bond formations, leading to more sustainable manufacturing processes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in continuous flow |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme engineering for specific transformations |
Exploration of New Catalytic Applications
The nitrogen atoms in the pyridine (B92270) ring and the amino group of this compound offer potential for this molecule to act as a ligand or an organocatalyst. Future research is anticipated to explore these possibilities more thoroughly.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions. The benzyl (B1604629) group can be functionalized to create a chiral pocket around the metal center, inducing enantioselectivity.
Organocatalysis: The basicity of the amino group and the pyridine nitrogen suggests potential applications in organocatalysis, for instance, in promoting reactions like Michael additions or aldol (B89426) reactions. The steric bulk of the benzyl group could influence the stereochemical outcome of such transformations.
Integration into Advanced Functional Materials
The incorporation of this compound into larger molecular architectures could lead to the development of novel functional materials.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a potential coordination site for metal ions, making this compound a candidate as a linker in the construction of MOFs. The properties of the resulting MOFs, such as porosity and catalytic activity, could be tuned by modifying the benzyl group.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the design of materials for OLEDs. The electronic properties of this compound could be tailored through substitution on the benzyl or pyridine rings to develop new emitters or host materials.
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, these approaches will be crucial in several areas:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can guide the design of more potent and selective compounds. Studies on N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors have demonstrated the utility of this approach researchgate.netaku.edu.
Molecular Docking and Dynamics: These simulations can provide insights into the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. This information is invaluable for understanding the mechanism of action and for designing molecules with improved binding affinity and specificity. For instance, docking studies have been employed to understand the interaction of N-benzyl pyridinium (B92312) derivatives with acetylcholinesterase.
| Computational Method | Application | Potential Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on structure | Design of more potent and selective analogs |
| Molecular Docking | Simulating binding to biological targets | Understanding mechanism of action, improving binding affinity |
| Molecular Dynamics | Simulating the dynamic behavior of molecule-target complexes | Assessing the stability of interactions over time |
Interdisciplinary Research with Other Scientific Fields
The versatile nature of the this compound scaffold opens up opportunities for collaboration with various scientific disciplines.
Medicinal Chemistry: The core structure is present in molecules with potential therapeutic applications. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity nih.gov. Future work could explore derivatives of this compound for a range of diseases.
Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. Interdisciplinary research with agricultural scientists could lead to the development of new crop protection agents based on the this compound framework.
Chemical Biology: Fluorescently tagged derivatives of this compound could be synthesized and used as chemical probes to study biological processes, such as enzyme activity or protein-protein interactions.
Challenges and Opportunities in this compound Research
Despite the promising future directions, several challenges need to be addressed to fully realize the potential of this compound and its derivatives.
Challenges:
Selective Functionalization: Achieving regioselective functionalization of the pyridine and benzyl rings can be challenging and may require the development of sophisticated synthetic strategies.
Toxicity and Bioavailability: For biomedical applications, the potential toxicity and pharmacokinetic properties of new derivatives will need to be carefully evaluated.
Cost of Synthesis: The development of cost-effective and scalable synthetic routes is crucial for the commercial viability of any new compounds.
Opportunities:
Untapped Biological Targets: The vastness of the biological landscape presents numerous opportunities for discovering new therapeutic applications for this compound derivatives.
Green Chemistry: The increasing demand for sustainable chemical processes provides an opportunity to develop and implement greener synthetic methods for this class of compounds.
Materials Innovation: The potential to incorporate this scaffold into novel materials with tailored properties remains a largely unexplored and exciting area of research.
Q & A
Q. What are the standard synthetic routes for 3-Benzylpyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with pyridine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic catalysis (e.g., acetic acid), yielding Schiff base intermediates, which are cyclized using sodium hypochlorite to form triazolopyridine derivatives . Key factors include solvent choice (ethanol for solubility), acid catalyst concentration, and reaction time. Yields >90% are achievable with stoichiometric control and inert atmospheres.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| Condensation | Ethanol, acetic acid, RT, 1 min | 91% | ¹H/¹³C NMR, FTIR |
| Cyclization | NaOCl·5H₂O, ethanol, 3 h | 85% | HRMS, X-ray crystallography |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and benzyl methylene (δ 5.1 ppm) to confirm substitution patterns .
- HRMS : Validate molecular ion peaks (e.g., m/z 334.1553 for [M+H]⁺) with <3 ppm error .
- FTIR : Identify amine N–H stretches (~3198 cm⁻¹) and aromatic C=C bonds (~1509 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for N-benzylthieno-pyrimidin-4-amine derivatives .
Q. What safety protocols are essential for handling this compound derivatives?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Store under nitrogen in light-sensitive containers to prevent decomposition .
- Neutralize waste with dilute HCl before disposal to mitigate reactivity .
Advanced Research Questions
Q. How can cyclization reactions for this compound derivatives be optimized to enhance regioselectivity?
- Methodological Answer :
- Oxidant screening : Replace NaOCl with TEMPO/FeCl₃ to reduce side reactions .
- Solvent effects : Use DMF for polar intermediates or THF for steric hindrance mitigation .
- Temperature control : Perform reactions at 0–5°C to favor kinetic over thermodynamic products .
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR with HRMS to confirm molecular formulas (e.g., m/z 334.1556 for C₂₀H₂₀N₃O₂) .
- Deuterated solvents : Use DMSO-d₆ to suppress proton exchange in amine groups, clarifying split signals .
- Crystallography : Resolve tautomerism or polymorphism, as shown for N-benzylthieno-pyrimidin-4-amine .
Q. What strategies improve enantiomeric resolution of this compound derivatives?
- Methodological Answer :
- Chiral resolving agents : Employ ditoluoyl-L-tartaric acid for diastereomeric salt formation, achieving >95% ee .
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Dynamic kinetic resolution : Catalyze racemization with Pd/C under hydrogen to maximize yield .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking studies : Simulate binding to targets like kinases (PDB: 1ATP) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ in enzyme assays .
- ADMET prediction : Use SwissADME to optimize logP (<5) and BBB permeability for CNS applications .
Data Contradiction Analysis
Q. How to address inconsistent NMR coupling constants in this compound derivatives?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures .
- NOESY : Detect through-space correlations to confirm spatial proximity of protons (e.g., benzyl vs. pyridine groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
